Heteroxanthine, 2-thio-

Description

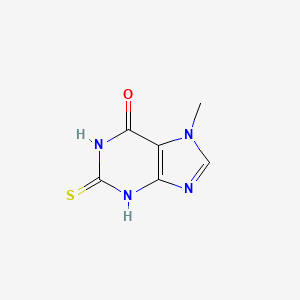

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2-sulfanylidene-3H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBQXFPNEUQMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205921 | |

| Record name | Heteroxanthine, 2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5730-09-6 | |

| Record name | 2-Thio-heteroxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005730096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heteroxanthine, 2-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heteroxanthine, 2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIO-HETEROXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4RN0OO3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Heteroxanthine, 2 Thio and Its Derivatives

Established Synthetic Routes for 2-Thioxanthine (B146167) Scaffold Construction

The construction of the 2-thioxanthine core can be achieved through several established synthetic routes, primarily involving the cyclization of pyrimidine (B1678525) precursors.

Precursor Synthesis and Reaction Conditions

A prominent method for synthesizing the 2-thioxanthine scaffold is through the Traube purine (B94841) synthesis. This approach typically involves the construction of a pyrimidine ring followed by the annulation of the imidazole (B134444) ring.

A key precursor for this synthesis is 6-amino-2-thiouracil (B86922) and its N-substituted derivatives. For instance, the synthesis of 8-aryl-3-methyl-2-thioxanthines commences with 6-amino-1-methyl-2-thiouracil. The synthesis proceeds through a series of well-defined steps as outlined in the table below.

Table 1: Synthesis of 8-Aryl-3-methyl-2-thioxanthines

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | NaNO₂, Acetic Acid, room temp. | 6-amino-1-methyl-5-nitroso-2-thiouracil | Nitrosation at the C5 position. |

| 2 | (NH₄)₂S | 5,6-diamino-1-methyl-2-thiouracil | Reduction of the nitroso group to an amino group. |

| 3 | Aromatic aldehyde, Ethanol (B145695) | Schiff base intermediate | Condensation to form an imine. |

This multi-step synthesis highlights a common strategy where a substituted 4,5-diaminopyrimidine (B145471) is cyclized to form the purine ring system. The choice of the aldehyde in step 3 allows for the introduction of various aryl substituents at the C8 position of the final 2-thioxanthine derivative.

Another classical approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit. For the synthesis of 2-thioxanthine, this would typically involve a reagent that provides the thiocarbonyl group at the C2 position.

Thionation Strategies for Xanthine (B1682287) Derivatives

An alternative strategy to de novo synthesis of the 2-thioxanthine scaffold is the direct thionation of a pre-existing xanthine or hypoxanthine (B114508) derivative. This involves the conversion of a carbonyl group at the C2 position into a thiocarbonyl group.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this purpose. The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then collapses to form the thiocarbonyl and a stable phosphorus-oxygen double bond. While the general utility of Lawesson's reagent is well-established for converting amides and lactams to their thio-analogs, specific conditions for the selective thionation of the C2-carbonyl of xanthine require careful optimization to avoid side reactions at other positions.

Advanced Derivatization Strategies for 2-Thioxanthine

Once the 2-thioxanthine scaffold is constructed, further structural diversity can be achieved through various derivatization strategies.

Functionalization at Various Ring Positions

The 2-thioxanthine ring system possesses several sites amenable to functionalization, including the nitrogen atoms of the purine ring (N1, N3, N7, and N9) and the exocyclic sulfur atom.

Alkylation: The nitrogen and sulfur atoms of 2-thioxanthine derivatives can be readily alkylated. For example, 8-aryl-3-methyl-2-thioxanthines can be further methylated using dimethyl sulfate (B86663) in the presence of a base. The reaction conditions can be controlled to achieve either mono- or di-alkylation. Stirring at room temperature with dimethyl sulfate and sodium hydroxide (B78521) in ethanol leads to S-methylation, yielding 8-aryl-3-methyl-2-(methylthio)-3,9-dihydro-6H-purin-6-ones. rsc.org Refluxing the S-methylated product with an additional equivalent of dimethyl sulfate can lead to further alkylation on one of the ring nitrogens.

Arylation: While less common than alkylation, arylation at the nitrogen or sulfur atoms can be achieved using various cross-coupling methodologies, although this is not as extensively documented for the 2-thioxanthine scaffold specifically.

Glycosylation: A significant area of derivatization involves the attachment of sugar moieties to the nitrogen atoms of the 2-thioxanthine core to create nucleoside analogs. These modifications can profoundly impact the biological activity and pharmacokinetic properties of the parent molecule. The synthesis of such analogs often involves the coupling of a protected sugar halide or another activated sugar derivative with the heterocyclic base.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality is a crucial aspect of drug design. For 2-thioxanthine derivatives, stereocenters can be introduced through the attachment of chiral substituents, particularly at the nitrogen atoms.

When a chiral substituent is introduced, for instance, a chiral alkyl group, a mixture of diastereomers may be formed if the substituent itself contains a stereocenter. The separation of these diastereomers can be achieved by chromatographic techniques. Alternatively, stereoselective synthesis can be employed, where a chiral auxiliary or a chiral catalyst is used to control the stereochemical outcome of the reaction. While the literature on stereoselective synthesis specifically targeting 2-thioxanthine analogues is not extensive, the principles of asymmetric synthesis can be applied to the derivatization steps. For example, in the synthesis of chiral nucleoside analogs, the stereochemistry of the sugar moiety is a critical determinant of biological activity.

Green Chemistry Principles in 2-Thioxanthine Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. While specific studies focusing on the "green" synthesis of 2-thioxanthine are limited, general principles can be applied to make the existing synthetic routes more environmentally benign.

Key principles of green chemistry that are relevant include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy by reducing the need for purification of intermediates.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For instance, some steps in the synthesis of 2-thioxanthine derivatives have been reported to be carried out in ethanol. rsc.org

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can reduce waste. While many of the established syntheses of purine analogs rely on stoichiometric reagents, the development of catalytic methods for C-N and C-S bond formation could significantly improve the greenness of these processes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not yet widely implemented for 2-thioxanthine synthesis, the use of starting materials derived from renewable resources is a key goal of green chemistry.

Future research in the synthesis of 2-thioxanthine and its derivatives will likely focus on the development of more sustainable and efficient methods that adhere to the principles of green chemistry, such as the development of catalytic and one-pot procedures.

Challenges and Future Directions in Synthetic Accessibility

Challenges:

For certain derivatives, achieving regioselectivity can be a significant hurdle. For example, in reactions like alkylation or demethylation on the xanthine core, there can be a lack of specificity, leading to a mixture of products and consequently, low purity of the desired compound mdpi.com. This necessitates tedious separation processes to isolate the target molecule.

Future Directions:

To overcome these challenges, current and future research is focused on developing more efficient and streamlined synthetic methodologies.

Microwave-Assisted Synthesis: The use of microwave irradiation is a promising technique for accelerating chemical reactions. In the context of xanthine synthesis, microwave-assisted procedures have been shown to dramatically shorten reaction times for key steps like imidazole ring closure, often from hours to minutes, while maintaining high yields asianpubs.org.

Novel Catalysis: The exploration of new catalytic systems is crucial for improving the efficiency and selectivity of synthetic transformations. This includes developing catalysts that can direct reactions to a specific position on the heteroxanthine core, thus avoiding the formation of undesired isomers.

Biosynthesis: Harnessing enzymatic and microbial pathways offers a potential route to highly specific synthesis. While chemical synthesis can struggle with specificity, biosynthetic processes, such as the microbial N-demethylation of caffeine (B1668208) to produce other methylxanthines, demonstrate the power of enzymes to achieve high purity and yield mdpi.com. This approach could be engineered for the production of 2-thio-heteroxanthine derivatives.

Innovative Chemical Strategies: The development of fundamentally new reaction strategies, such as the novel double aryne insertion reported for the synthesis of thioxanthones, could revolutionize the construction of sulfur-containing heterocyclic compounds like 2-thio-heteroxanthine scienmag.comnation.lk. These innovative methods could provide access to complex derivatives from simpler starting materials in fewer steps.

The continued exploration of these avenues holds the potential to make the synthesis of 2-thio-heteroxanthine and its analogs more accessible, efficient, and scalable for further research and application.

Advanced Structural and Spectroscopic Elucidation of Heteroxanthine, 2 Thio

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

High-resolution spectroscopy is fundamental to the unambiguous identification and detailed structural analysis of Heteroxanthine, 2-thio-. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) each probe different aspects of the molecular structure, and their combined application provides a powerful tool for elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure of Heteroxanthine, 2-thio-. The purine (B94841) core of xanthine (B1682287) derivatives can exist in several tautomeric forms, and the presence of the thione group at the C2 position introduces further possibilities, including thione-thiol tautomerism.

Tautomers are structural isomers that can rapidly interconvert, and for thioxanthines, the equilibrium between different forms is a key aspect of their chemistry. libretexts.org Computational studies on related molecules like 6-thioxanthine (B131520) have shown that oxo-thione tautomers are generally the most stable forms in both the gas phase and in aqueous solution. aip.org For Heteroxanthine, 2-thio-, proton placement on the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings, as well as the potential for a thiol tautomer, must be considered.

¹H NMR spectroscopy can provide critical insights into the dominant tautomeric form in a given solvent by observing the chemical shifts and coupling constants of the N-H and C-H protons. For instance, in a study of 3-methyl-2-(methylthio)-8-phenyl-3,9-dihydro-6H-purin-6-one, a derivative of S-methylated 2-thioxanthine (B146167), the N-H proton at position 9 was observed as a singlet at a downfield chemical shift of 11.11 ppm in DMSO-d₆, indicating its presence as a specific tautomer. nih.gov The aromatic protons of the 8-phenyl substituent were observed in the range of 7.55-7.83 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the C=S carbon is particularly diagnostic and typically appears at a significantly downfield shift. In the aforementioned 3-methyl-2-(methylthio)-8-phenyl-purin-6-one, the carbon of the S-CH₃ group was observed at 16.4 ppm, while the carbon attached to the sulfur (C2) was found at 142.92 ppm. nih.gov The carbonyl carbon (C6) resonated at 154.17 ppm. nih.gov

Dynamic NMR experiments, where spectra are acquired at different temperatures, can be employed to study the kinetics of tautomeric interconversion and any conformational changes, such as rotation around single bonds.

Table 1: Illustrative NMR Data for a 2-Thioxanthine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N(9)-H | 11.11 | - |

| Phenyl-H | 7.55-7.83 | 122.78, 128.01 |

| S-CH₃ | 4.03 | 16.4 |

| N-CH₃ | 3.83 | 29.28 |

| C2 | - | 142.92 |

| C4 | - | 150.76 |

| C5 | - | 108.24 |

| C6 | - | 154.17 |

| C8 | - | 154.15 |

| Data based on 3-methyl-2-(methylthio)-8-phenyl-3,9-dihydro-6H-purin-6-one in DMSO-d₆. nih.gov |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. researchgate.netlu.se These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds, making them ideal for confirming the structure of Heteroxanthine, 2-thio-.

IR and Raman spectroscopy are complementary. scitepress.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. lu.se Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and vibrations that cause a change in the polarizability of the molecule are Raman active. scitepress.org

For Heteroxanthine, 2-thio-, key vibrational modes include:

N-H stretching: These vibrations typically appear in the region of 3100-3500 cm⁻¹. The exact position can give clues about hydrogen bonding.

C=O stretching: The carbonyl group gives rise to a strong, sharp absorption band in the IR spectrum, typically between 1650 and 1750 cm⁻¹. In the case of 3-methyl-2-(methylthio)-8-phenyl-3,9-dihydro-6H-purin-6-one, this was observed at 1688 cm⁻¹. nih.gov

C=S stretching: The thiocarbonyl group has a characteristic vibration, although it is often weaker than the C=O stretch and can be coupled with other vibrations. It is typically found in the range of 1020-1250 cm⁻¹.

C=N and C=C stretching: The purine ring contains several C=N and C=C bonds, which will have stretching vibrations in the 1400-1650 cm⁻¹ region. For the 2-thioxanthine derivative, a C=N stretch was reported at 1617 cm⁻¹. nih.gov

Ring vibrations: The entire purine ring system will have characteristic "breathing" and deformation modes.

The comparison of the IR and Raman spectra can help to resolve ambiguities in assignments, as some vibrations may be strong in one technique and weak or absent in the other. americanpharmaceuticalreview.com

Table 2: Typical Vibrational Frequencies for Functional Groups in Heteroxanthine, 2-thio-

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| N-H | Stretching | 3100-3500 | Medium |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C=O | Stretching | 1650-1750 | Medium |

| C=N/C=C | Stretching | 1400-1650 | Strong |

| C=S | Stretching | 1020-1250 | Strong |

| These are general ranges and can vary based on the specific molecular environment and intermolecular interactions. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org For structural elucidation, MS is used to determine the molecular weight of Heteroxanthine, 2-thio- with high accuracy and to study its fragmentation patterns, which provides valuable information about its substructures.

In a typical electron ionization (EI) mass spectrum, a molecule is ionized, forming a molecular ion (M⁺•). This ion is often energetically unstable and undergoes fragmentation through a series of characteristic bond cleavages and rearrangements. libretexts.org The resulting fragment ions are detected, and the pattern of fragments is a unique signature of the molecule's structure.

For Heteroxanthine, 2-thio-, the fragmentation would likely proceed through the cleavage of the purine ring. Common fragmentation pathways for related pyrimidinethiones and thiazolopyrimidines involve the successive loss of small, stable molecules or radicals. sapub.org For instance, the mass spectrum of a related 2-thioxanthine derivative showed a molecular ion peak and fragment ions corresponding to the loss of various side chains. nih.gov The presence of sulfur is often indicated by a characteristic isotopic pattern, with a smaller peak at M+2 due to the natural abundance of the ³⁴S isotope. sapub.org

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with very high precision, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) techniques can be used to isolate a specific ion and induce its fragmentation, allowing for a more detailed analysis of the fragmentation pathways and the identification of isomers that might not be distinguishable by a single stage of mass analysis. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision.

An X-ray crystal structure of Heteroxanthine, 2-thio- would definitively establish:

The bond lengths and bond angles of the entire molecule.

The planarity of the purine ring system.

The dominant tautomeric form in the solid state.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Advanced Chiroptical Spectroscopy (If applicable to chiral derivatives)

The parent molecule, Heteroxanthine, 2-thio-, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral substituent, then advanced chiroptical spectroscopy techniques would be essential for their characterization. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. It is a powerful tool for determining the absolute configuration of chiral molecules and for studying their conformational changes in solution. The synthesis and chiroptical analysis of chiral derivatives of other heterocyclic systems, such as xanthones and imidazoles, have been reported, showcasing the potential of this method. mdpi.comrsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analog of ECD and measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information and is particularly useful for complex molecules.

Circularly Polarized Luminescence (CPL): For fluorescent chiral derivatives, CPL measures the differential emission of left and right circularly polarized light. researchgate.net This technique provides information about the stereochemistry of the excited state.

The development of chiral derivatives of Heteroxanthine, 2-thio- could open up new avenues for their application, and chiroptical spectroscopy would be a critical tool in understanding their stereochemical properties. nih.govmetu.edu.tr

Theoretical and Computational Investigations of Heteroxanthine, 2 Thio

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine various properties such as optimized molecular geometry, electronic energy levels (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. For xanthine (B1682287) derivatives, DFT has been employed to model their behavior in enzyme active sites, suggesting that charge delocalization plays a significant role in their reactivity. nih.gov

Tautomerism is a key phenomenon in heterocyclic compounds like xanthines, where protons can migrate between different nitrogen and oxygen/sulfur atoms, leading to different isomers (tautomers) that coexist in equilibrium. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties, including its receptor binding profile.

Computational methods, particularly DFT, are highly effective in predicting the relative energies of different tautomers and thus the position of the tautomeric equilibrium. For instance, a DFT study on 6-thioxanthine (B131520), an isomer of 2-thio-heteroxanthine, calculated the molecular structures and relative stabilities of fourteen different tautomers in both the gas phase and in aqueous solution. pku.edu.cn The study found that the thione forms are predominant, with the thione-N7(H) isomer being more stable than the thione-N9(H) isomer in both phases. pku.edu.cn Such calculations typically involve geometry optimization of each tautomer followed by the calculation of their Gibbs free energies. The inclusion of a solvent model, such as the Onsager self-consistent reaction field (SCRF) model, allows for the assessment of solvent effects on the tautomeric equilibrium. pku.edu.cnnih.gov

Table 1: Illustrative Example of Calculated Relative Energies for Tautomers of a Thioxanthine Analog (Data conceptual based on findings for related compounds)

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Phase, kcal/mol) | Predominant Form |

|---|---|---|---|

| Thione-N7(H) | 0.00 | 0.00 | Yes |

| Thione-N9(H) | 2.50 | 1.80 | No |

| Thiol-N1(H) | 10.20 | 8.50 | No |

| Thiol-N3(H) | 12.80 | 10.10 | No |

This table is for illustrative purposes and does not represent actual data for Heteroxanthine, 2-thio-. It is based on the types of results obtained for similar compounds like 6-thioxanthine.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like Heteroxanthine, 2-thio-, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

While specific MD simulation data for Heteroxanthine, 2-thio- is not available in the reviewed literature, the technique is widely applied to study the stability of ligand-protein complexes. For example, in studies of other enzyme inhibitors, MD simulations are used to understand how a ligand binds to a protein and the stability of the interactions over a period of nanoseconds. These simulations can reveal key amino acid residues involved in the binding and how the ligand's conformation adapts to the binding pocket.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques to predict and analyze the interaction of a molecule with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to predict how a small molecule, such as a Heteroxanthine, 2-thio- derivative, might bind to the active site of a target protein.

Although specific docking studies for Heteroxanthine, 2-thio- are not detailed in the available literature, studies on related thioxanthine and pyrimidone derivatives targeting enzymes like myeloperoxidase and xanthine oxidase illustrate the approach. nih.govnih.gov In these studies, the crystal structure of the target protein is used to create a virtual model of the active site. The small molecule is then computationally "docked" into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov

Table 2: Example of Molecular Docking Results for a Hypothetical Inhibitor

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Xanthine Oxidase | 2-thio-heteroxanthine analog | -8.5 | Arg880, Phe914, Glu1261 |

| Myeloperoxidase | 2-thio-heteroxanthine analog | -9.2 | Heme, Gln91, Arg239 |

This table presents hypothetical data to illustrate the output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model, a set of molecules with known activities (e.g., inhibitory concentrations, IC50) is required. For each molecule, a set of "descriptors" is calculated. These descriptors can be physicochemical properties (like logP), electronic properties (like dipole moment), or topological indices that describe the molecule's shape and connectivity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the biological activity. nih.govnih.gov

While no specific QSAR models for Heteroxanthine, 2-thio- derivatives were found, the methodology has been successfully applied to various xanthine and thioxanthone derivatives for activities such as anticancer and enzyme inhibition. nih.gov For example, a QSAR study on xanthone (B1684191) derivatives as anticancer agents identified descriptors like dielectric energy, the number of hydroxyl groups, and logP as being significantly correlated with their activity. nih.gov Such models are valuable for guiding the synthesis of new derivatives with potentially improved potency.

Biochemical and Molecular Mechanistic Studies

Interaction with Purine (B94841) Metabolic Enzymes

The interaction of 2-thio-heteroxanthine with key enzymes of purine metabolism reveals a complex profile of substrate recognition and enzymatic modulation. The substitution of an oxygen atom with sulfur at the C2 position of the purine ring introduces significant changes in the electronic and steric properties of the molecule, thereby influencing its engagement with the active sites of these enzymes.

Substrate Properties and Kinetic Analysis with Purine Nucleoside Phosphorylases (PNP)

Research indicates that 2-thioxanthine (B146167) demonstrates weaker substrate properties for mammalian purine nucleoside phosphorylases (PNP) compared to its 6-thioxanthine (B131520) counterpart. The substrate activity is dependent on the pH, with a preference for the neutral species of the molecule. At physiological pH, 2-thioxanthine, with a pKa of 5.9, exists predominantly in its monoanionic form. While both neutral and anionic forms of some thioxanthines can act as substrates, the efficiency of enzymatic conversion is markedly reduced for 2-thioxanthine.

Kinetic analyses of related thionucleosides, such as 7-methyl-6-thio-guanosine, with human PNP have been instrumental in understanding the structural determinants of substrate binding and catalysis. These studies reveal that specific conformational changes in the enzyme occur upon ligand binding. The substitution of key atoms in the purine ring analogue affects both enzyme binding and the catalytic process. While detailed kinetic constants (Km and Vmax) for 2-thio-heteroxanthine with PNP are not extensively documented, the available data on analogous compounds suggest that the 2-thio substitution likely results in a lower affinity for the enzyme and a reduced rate of phosphorolysis compared to the natural substrates.

Mechanisms of Inhibition or Activation of Xanthine (B1682287) Oxidase (XO)

2-Thio-heteroxanthine and its derivatives have been investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. The mechanism of inhibition by 2-alkyloxyalkylthiohypoxanthines involves the formation of a complex with the molybdenum(VI) center in the active site of XO. This interaction is thought to involve the N(3) and N(9) nitrogen atoms of the purine ring.

Studies on various 2-thioxanthine derivatives have demonstrated their potential as potent XO inhibitors. The inhibitory potency is influenced by the nature of the substituent at other positions on the purine ring. For instance, some 2-alkythioderivatives of hypoxanthine have shown significant inhibitory activity. The mechanism is often competitive, where the inhibitor competes with the natural substrate, xanthine, for binding to the active site. However, depending on the specific substitutions, mixed-type inhibition has also been observed. The sulfur atom at the C2 position plays a crucial role in the interaction with the molybdenum cofactor, contributing to the inhibitory effect.

Below is a table summarizing the inhibitory effects of selected 2-thioxanthine derivatives on xanthine oxidase:

| Compound | Inhibition Type | IC50 (µM) | Ki (µM) |

| 2-n-hexylthiohypoxanthine | Competitive | Data not available | Data not available |

| 2-amino-6-hydroxy-8-mercaptopurine | Mixed | Data not available | Data not available |

| 2-amino-6-purinethiol | Competitive | Data not available | Data not available |

Modulation of Xanthine Dehydrogenase (XDH) Activity

The modulation of xanthine dehydrogenase (XDH) activity by 2-thio-heteroxanthine is an area that requires more extensive investigation. XDH and XO are interconvertible forms of the same enzyme, with XDH being the predominant form under normal physiological conditions. While the inhibitory effects of various compounds on the XO form have been studied, specific data on the direct modulation of XDH activity by 2-thio-heteroxanthine are limited.

In some microorganisms, such as Clostridium purinolyticum, XDH activity is significantly upregulated in the presence of its substrates, xanthine or uric acid. Conversely, other purines like adenine (B156593) and hypoxanthine can have an inhibitory effect on XDH expression. Given that 2-thio-heteroxanthine is a purine analog, it is plausible that it could influence XDH activity, either by acting as a substrate, an inhibitor, or a modulator of its expression. However, without direct experimental evidence, the precise role of 2-thio-heteroxanthine in modulating XDH activity remains speculative.

Role in Caffeine (B1668208) Biosynthesis and Degradation Pathways within Microorganisms and Plants

The established caffeine biosynthesis and degradation pathways in plants and microorganisms primarily involve N-demethylation and oxidation of methylxanthines such as theobromine (B1682246) and theophylline (B1681296). There is currently no direct evidence to suggest that 2-thio-heteroxanthine is a natural intermediate or a direct modulator of the enzymes in these pathways.

In bacteria like Pseudomonas putida, caffeine is degraded through successive N-demethylation steps, converting it to theobromine or paraxanthine, which are then further demethylated to xanthine. This xanthine is subsequently oxidized to uric acid by xanthine dehydrogenase/oxidase. Fungal degradation of caffeine can proceed via theophylline as the initial major metabolite.

While 2-thio-heteroxanthine is not a known natural component of these pathways, its structural similarity to xanthine suggests a potential for interaction with the involved enzymes. It could theoretically act as a competitive inhibitor of xanthine oxidase/dehydrogenase, thereby affecting the final steps of caffeine degradation. However, its role as a substrate for the N-demethylases in these pathways is less likely without specific enzymatic adaptation.

Receptor Binding and Signaling Pathway Modulation at the Molecular Level

The introduction of a sulfur atom at the C2 position of the xanthine scaffold can significantly alter the molecule's interaction with cell surface receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Antagonism Mechanisms

Methylxanthines, such as caffeine and theophylline, are well-known non-selective antagonists of adenosine receptors. The substitution of a 2-oxo group with a 2-thio group in the xanthine structure has been shown to influence both the affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

In a series of 8-substituted xanthines, the 2-thio-derivatives were found to be equally potent at A1 and A2A adenosine receptors when compared to their oxygen-containing counterparts. nih.gov A notable exception is 8-phenyl-2-thiotheophylline, which displayed high affinity for the A1 receptor but a complete loss of affinity for the A2A receptor. This highlights the critical role of the 2-thio substitution in modulating receptor selectivity. The differential binding affinities suggest that the binding modes of 2-thioxanthines can vary depending on the substitutions at other positions of the xanthine ring.

Molecular modeling studies of adenosine A2A receptor antagonists have provided insights into the binding pocket. The binding of xanthine-based antagonists typically involves hydrogen bonding and π-π stacking interactions with key amino acid residues. While specific molecular docking studies for 2-thio-heteroxanthine are not widely available, it is hypothesized that the sulfur atom could engage in unique interactions within the hydrophobic pocket of the receptor, potentially altering the orientation of the ligand and influencing its antagonistic properties. The precise mechanism of how the 2-thio group modulates the interaction with specific residues in the adenosine receptor binding sites warrants further investigation through detailed structural and computational studies.

Cholinesterase Inhibition at the Active Site

While the broader class of methylxanthines, such as caffeine, has been shown to inhibit acetylcholinesterase (AChE), specific data on the direct inhibition of cholinesterase by 7-methyl-2-thioxanthine at the active site is not extensively documented in publicly available research. Generally, methylxanthine derivatives can act as inhibitors of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. This inhibition is a key mechanism for enhancing cholinergic activity in the brain. For instance, caffeine is known to be a non-competitive inhibitor of AChE.

Interactions with Nucleic Acids and Proteins (Non-Enzymatic)

The interaction of xanthine derivatives with nucleic acids and proteins is a critical aspect of their biological activity. The introduction of a sulfur atom at the 2-position of the xanthine ring, as in 7-methyl-2-thioxanthine, can significantly influence these non-enzymatic interactions.

Studies on the related compound, 2-thioxanthine, have shown that it can act as an inhibitor of DNA glycosylases, such as formamidopyrimidine-DNA glycosylase (Fpg). nih.gov The mechanism of inhibition was found to be uncompetitive, suggesting that 2-thioxanthine binds to the enzyme-DNA complex rather than directly to the enzyme's active site before DNA binding. nih.gov This interaction leads to the oxidation of the enzyme's zinc finger domain, a crucial structure for DNA binding, resulting in the loss of the zinc ion and abolition of the enzyme's DNA binding capacity. nih.gov This suggests a potential for 2-thio-heteroxanthine to interact with and modulate the function of zinc-finger containing proteins.

While direct studies on the non-enzymatic interaction of 7-methyl-2-thioxanthine with nucleic acids are limited, the general class of thioxanthenones has been investigated for its ability to interact with DNA. These interactions are often a key component of their biological effects. The precise nature of how the 7-methyl and 2-thio substitutions on the heteroxanthine structure affect binding affinity and mode (e.g., intercalation, groove binding) with DNA and RNA requires further specific investigation.

Investigating Cellular Processes Independent of Direct Pharmacological Effects (e.g., as a biochemical probe)

The structural characteristics of 2-thioxanthine derivatives make them valuable scaffolds for the development of biochemical probes to investigate various cellular processes. The 2-thioxanthine moiety can act as a reactive handle or a recognition element for specific enzymes.

For example, 2-thioxanthines have been successfully utilized as mechanism-based inactivators of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation. nih.govnih.govresearchgate.net This property has been exploited to create activity-based probes for MPO. nih.govresearchgate.net By attaching a reporter molecule, such as a fluorophore or an alkyne tag for click chemistry, to the 2-thioxanthine core, researchers have developed tools to label and visualize active MPO in complex biological samples, including live cells. nih.govresearchgate.netresearchgate.net These probes work by covalently attaching to the heme prosthetic group within the MPO active site, providing a direct readout of enzyme activity. nih.govnih.govresearchgate.net

In a related context, methylated deazahypoxanthines, which share structural similarities with 7-methyl-2-thioxanthine, have been employed as regiochemical probes to study the active site and substrate requirements of xanthine oxidase. nih.gov These studies demonstrate the utility of modified purine analogues in elucidating enzyme mechanisms. The 7-methyl-2-thioxanthine structure, therefore, holds potential for the design of novel probes to investigate the activity and localization of other purine-binding proteins and enzymes in cellular systems, independent of its own direct pharmacological effects.

Applications of Heteroxanthine, 2 Thio As a Chemical Biology Tool and Precursor

Utilization as a Scaffold for Rational Drug Design

The 2-thioxanthine (B146167) scaffold is a key component in the rational design of highly specific enzyme inhibitors. Its utility is exemplified in the development of mechanism-based inactivators for myeloperoxidase (MPO), an enzyme implicated in oxidative stress during inflammation. nih.govresearchgate.netnih.gov

In this context, the 2-thioxanthine core is used to design molecules that form irreversible covalent bonds with the target enzyme, leading to its permanent deactivation. X-ray crystallography studies have provided detailed insights into the molecular interactions between a 2-thioxanthine derivative and the MPO active site. nih.gov The inhibitor is positioned at the entrance of the distal heme cavity, with the plane of the 2-thioxanthine ring oriented almost perpendicular to the heme plane. nih.gov

The crucial interaction involves the exocyclic sulfur atom at the C2 position of the purine (B94841) ring. This sulfur atom forms a covalent thioether bond with one of the methyl groups on the enzyme's heme prosthetic group. nih.gov This targeted covalent modification is a hallmark of mechanism-based inhibition and demonstrates the power of using the 2-thioxanthine scaffold to design potent and specific inactivators. The design leverages the enzyme's own catalytic cycle to trigger the inhibitor's reactive potential, ensuring high specificity for the target. nih.govresearchgate.netnih.gov

| Interaction Type | Inhibitor Moiety | Enzyme Target Moiety | Resulting Bond | Reference |

|---|---|---|---|---|

| Covalent Modification | Exocyclic Sulfur of 2-thioxanthine | Heme Methyl Group | Thioether Bond | nih.gov |

Role as a Biochemical Probe in Enzymatic and Cellular Pathway Studies

Beyond its use as a scaffold for inhibitor design, Heteroxanthine, 2-thio- and its derivatives serve as powerful biochemical probes for investigating enzymatic mechanisms and cellular pathways. Their function as mechanism-based inactivators allows researchers to dissect the role of specific enzymes in complex biological processes. nih.govresearchgate.net

The study of myeloperoxidase (MPO) provides a clear example of this application. 2-Thioxanthines act as probes that require enzymatic turnover to become activated. nih.gov MPO, in the presence of hydrogen peroxide, oxidizes the 2-thioxanthine molecule, generating a free radical intermediate. nih.govresearchgate.netnih.gov This highly reactive radical then rapidly forms a covalent bond with the enzyme's heme group before it can diffuse away from the active site. nih.govresearchgate.netnih.gov

This process of irreversible inactivation allows researchers to functionally "knock out" the enzyme in various systems. For instance, these compounds have been used as probes to confirm the role of MPO in plasma and to inhibit its activity in vivo, thereby reducing protein chlorination in a mouse model of peritonitis. nih.govnih.gov By observing the downstream effects of MPO inactivation, these probes help to elucidate the enzyme's contribution to inflammatory diseases. nih.gov Furthermore, the interaction can be monitored by observing changes in the enzyme's absorption spectrum, providing a spectroscopic handle to study the inactivation process. nih.gov

Precursor in the Synthesis of More Complex Purine Derivatives

The 2-thioxanthine core is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex, fused heterocyclic systems and substituted purine derivatives. The thione group at the C2 position can be readily modified, making it a versatile handle for chemical elaboration.

One synthetic route demonstrates the creation of 8-aryl-3-methyl-2-thioxanthines, starting from 6-amino-1-methyl-2-thiouracil. nih.gov This precursor undergoes a multi-step sequence to construct the fused imidazole (B134444) ring of the purine system.

Key Synthetic Steps:

Nitrosation: The starting 2-thiouracil (B1096) is treated to add a nitroso group at the C5 position.

Reduction: The nitroso group is reduced to an amino group, yielding a 5,6-diaminopyrimidine derivative.

Condensation: The diamine is condensed with various aromatic aldehydes to form Schiff's bases.

Dehydrocyclization: The Schiff's bases are cyclized to form the final 8-aryl-3-methyl-2-thioxanthine products. nih.gov

| Step | Reaction Type | Key Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Nitrosation | Sodium Nitrite | 5-nitroso-2-thiouracil derivative | nih.gov |

| 2 | Reduction | - | 5,6-diamino-2-thiouracil derivative | nih.gov |

| 3 | Condensation | Aromatic Aldehydes | Schiff's Base | nih.gov |

| 4 | Dehydrocyclization | Iodine/DMF | 8-aryl-3-methyl-2-thioxanthine | nih.gov |

Furthermore, related 2-thio-purine structures, such as 2-chloro-7-methylpurine-6,8-dithione, can be synthesized and subsequently alkylated at the sulfur atoms with groups like propargyl bromide. nih.gov This demonstrates the utility of the thione functionality as a nucleophile or a precursor to a nucleophile, enabling the introduction of diverse substituents and the construction of novel purine analogues. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biochemical Pathways Involving 2-Thioxanthines

Current research has firmly established 2-thioxanthines as potent mechanism-based inactivators of myeloperoxidase (MPO), an enzyme produced by neutrophils that contributes to oxidative stress during inflammation. bohrium.comnih.gov Mass spectrometry and X-ray crystallography have revealed that these inhibitors become covalently attached to the heme prosthetic groups of the MPO enzyme. nih.govnih.govresearchgate.net The proposed mechanism involves the oxidation of 2-thioxanthines into free radicals that react with the enzyme's heme groups before they can leave the active site. bohrium.comnih.govnih.gov This inactivation of MPO effectively blocks the production of highly reactive chlorine bleach at sites of inflammation. researchgate.netotago.ac.nz

Another known biochemical interaction is with xanthine (B1682287) oxidase, which catalyzes the hydroxylation of 2-thioxanthine (B146167) to form 2-thiouric acid. nih.gov However, the full spectrum of its biological interactions remains largely uncharted. Future research is poised to explore several key areas:

Interactions with Other Peroxidases: While studies show 2-thioxanthines are poor inhibitors of thyroid peroxidase and lactoperoxidase, their effects on a wider range of peroxidase enzymes are unknown. nih.gov Future investigations could uncover novel enzymatic targets, potentially revealing new therapeutic applications.

Downstream Metabolic Effects: The consequences of MPO inhibition by 2-thioxanthines are understood primarily in the context of reducing oxidative stress. The broader downstream effects on cellular signaling cascades, immune cell function, and tissue repair are yet to be fully elucidated.

Comprehensive Metabolic Fate: Beyond its conversion by xanthine oxidase, the complete metabolic pathway of 2-thioxanthine in vivo is not well-defined. Research into its absorption, distribution, metabolism, and excretion will be crucial for understanding its complete biological role and potential as a therapeutic agent. This includes identifying all metabolic byproducts and their respective biological activities.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and advanced experimental techniques is already accelerating our understanding of 2-thioxanthines and will be central to future discoveries.

Recent studies have successfully employed a range of sophisticated methods to characterize the behavior of 2-thioxanthines. researchgate.net Experimental techniques such as X-ray crystallography have been pivotal in visualizing how these molecules bind to and inactivate MPO at the atomic level. nih.govresearchgate.net Mass spectrometry has confirmed the formation of a covalent bond with the enzyme's heme groups, while stopped-flow spectrophotometry has provided detailed kinetic data on the speed of these reactions. bohrium.comnih.gov

On the computational front, Density Functional Theory (DFT) has been used to study the stability, tautomerism, and acidity of 2-thioxanthine, providing fundamental insights into its chemical properties. researchgate.net Furthermore, molecular docking simulations using tools like Autodock Vina have helped predict how these compounds interact with enzyme active sites. researchgate.net

Table 1: Integrated Research Approaches for 2-Thioxanthine

| Research Area | Technique | Key Findings & Future Directions |

|---|---|---|

| Enzyme Interaction | X-Ray Crystallography | Determined the covalent attachment of 2-thioxanthines to the heme group of MPO. nih.govresearchgate.net Future work can resolve structures with other potential enzyme targets. |

| Enzyme Interaction | Mass Spectrometry | Confirmed irreversible binding and modification of MPO's heme groups. nih.gov Can be used to identify metabolites in future in vivo studies. |

| Reaction Kinetics | Stopped-Flow Spectrophotometry | Measured the rapid kinetics of MPO inactivation. bohrium.comnih.gov Useful for screening new derivatives for improved potency. |

| Molecular Properties | Density Functional Theory (DFT) | Calculated the stability and acidity of different 2-thioxanthine tautomers. researchgate.net Can be used to predict reactivity of novel analogs. |

| Binding Prediction | Molecular Docking (Autodock Vina) | Modeled the binding of 2-thioxanthines within the MPO active site. researchgate.net Will enable virtual screening of large libraries of derivatives to prioritize synthesis. |

Future research will likely leverage these integrated approaches more predictively. Large-scale virtual screening of novel 2-thioxanthine derivatives can identify candidates with enhanced specificity or novel functions before they are synthesized. Machine learning and AI algorithms could be employed to analyze combined computational and experimental datasets, uncovering complex structure-activity relationships to guide the rational design of next-generation molecules.

Development of Sustainable Synthesis and Production Methods

The synthesis of 2-thioxanthine derivatives has been achieved through various established chemical routes. mdpi.comekb.eg However, a significant future direction for research is the development of more sustainable and environmentally friendly production methods. This involves applying the principles of green chemistry to existing and novel synthetic pathways.

Key areas for future development include:

Catalytic Approaches: Designing and implementing highly efficient catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, bio-based solvents, or supercritical fluids to minimize environmental impact.

Biocatalysis: Exploring the use of enzymes or whole-organism biocatalysts for the synthesis of 2-thioxanthine. This approach offers the potential for high selectivity under mild reaction conditions, representing a highly sustainable manufacturing route.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using microwave-assisted synthesis or developing reactions that proceed efficiently at ambient temperatures.

By focusing on these areas, future research can ensure that the production of 2-thioxanthine and its derivatives is not only efficient but also environmentally responsible.

Novel Applications in Materials Science or Analytical Chemistry

Beyond its biochemical roles, the unique chemical structure of 2-thioxanthine opens up possibilities for novel applications, particularly in analytical chemistry and materials science. A groundbreaking recent development is the use of a 2-thioxanthine derivative in a sophisticated biosensor.

Researchers have successfully created 6-azido-2-thioxanthine-coated gold nanoclusters (ATT-Au NCs) that function as a visual electrochemiluminescence (ECL) luminophore. acs.org These nanoclusters were integrated into a novel biosensor designed for the highly sensitive detection of microRNA-21, a key biomarker in many diseases. acs.org The sensor leverages surface-plasmon-coupled ECL (SPC-ECL) and resonance energy transfer (RET) to achieve a high signal-to-noise ratio, enabling detection of the target microRNA at femtomolar concentrations. acs.org

Table 2: Application of 2-Thioxanthine Derivative in an ECL Biosensor

| Component | Function | Principle | Target Analyte | Limit of Detection |

|---|---|---|---|---|

| 6-azido-2-thioxanthine-coated gold nanoclusters (ATT-Au NCs) | Electrochemiluminescence (ECL) Luminophore | Emits light upon electrochemical stimulation. | microRNA-21 | 0.28 fM acs.org |

| Parallel Gold Nanorod Dimers | Signal Enhancement | Creates a strong electromagnetic field to enhance the ECL signal. | microRNA-21 | 0.28 fM acs.org |

| Cu₂O Nanoparticles | Signal Quenching | Induces resonance energy transfer (RET) to switch the ECL signal "off" in the presence of the target. | microRNA-21 | 0.28 fM acs.org |

This successful application highlights the significant potential of 2-thioxanthine derivatives in the development of advanced analytical tools. Furthermore, related sulfur-containing heterocyclic compounds, thioxanthenes, have shown promise as fluorescent dyes for theranostic applications in cancer research, capable of both visualizing and treating tumors. mdpi.com This suggests a promising future research avenue exploring the photophysical properties of 2-thioxanthine derivatives for applications in bio-imaging, diagnostics, and the creation of novel functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.